molecular formula C82H137N31O22 B013148 [Arg14,Lys15]孤儿素 CAS No. 236098-40-1

[Arg14,Lys15]孤儿素

货号 B013148
CAS 编号: 236098-40-1
分子量: 1909.2 g/mol
InChI 键: VULLMZOQBGUKAT-VUXBHJHDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[Arg14,Lys15]Nociceptin” is a highly potent and selective NOP receptor agonist . It is a modification of the nociceptin peptide, which is an endogenous anti-opiate heptadecapeptide primarily interacting with the nociceptin (NOP) receptor . This neuropeptide-receptor system is involved in pain regulation, tolerance to and dependence on opiates as well as many other physiological and pathophysiological events .


Synthesis Analysis

The preparation of the peptide ligands was carried out by solid phase synthesis . Two peptides containing DTPA were obtained and purified . The products were [Arg14,Lys(DTPA)15]nociceptin(1-17)-NH2 and its cross-linked dimer on the basis of mass spectrometric analysis .


Molecular Structure Analysis

The molecular formula of [Arg14,Lys15]Nociceptin is C82H137N31O22 . It has been incorporated with diethylenetriaminepentaacetic acid (DTPA) as chelator into the structure of [Arg14,Lys15]nociceptin(1–17)-NH2 at the -amino group of Lys15 .


Chemical Reactions Analysis

The NOP ligands [Arg14, Lys15]N/OFQ, N/OFQ (1-13)NH2, Ro 64-6198, UFP-101 and the opioid antagonist naloxone were used for pharmacologically characterizing the receptor involved in the monocyte chemoattractant action of N/OFQ .


Physical And Chemical Properties Analysis

The molecular weight of [Arg14,Lys15]Nociceptin is 1909.18 . It is soluble to 1 mg/ml in water .

科学研究应用

  1. 与 ORL1 受体的相互作用: [Arg(14),Lys(15)]孤儿素通过直接与特定的氨基酸残基相互作用来增强 ORL1 受体的激活 (Isozaki 等人,2009)(Isozaki 等人,2009)。它是一种高效的孤儿素类似物,与天然类似物相比,它与受体的酸性簇结合得更牢固 (Okada 等人,2000)(Okada 等人,2000).

  2. 体内效应: 该化合物作为 OP(4) 受体的高效激动剂,可以在体内产生持久的效果,比天然配体孤儿素更有效 (Rizzi 等人,2002)(Rizzi 等人,2002).

  3. 胃肠道功能: 已证明 [Arg14, Lys15] N/OFQ 可抑制大鼠的胃排空、结肠运动和胃分泌 (Broccardo 等人,2005)(Broccardo 等人,2005).

  4. 支气管和微血管应用: 它在兔子胃食管反流模型中抑制支气管收缩和微血管渗漏,表明在这些情况下具有治疗潜力 (D'Agostino 等人,2005)(D'Agostino 等人,2005).

  5. 神经学研究: 它抑制小鼠新皮质中的 5α 羟色胺释放,表明其在神经递质调节中的作用 (Mela 等人,2004)(Mela 等人,2004).

  6. 诊断和放射性药物潜力: 含有 DTPA 作为螯合剂的孤儿素衍生物,包括 [Arg14,Lys15]NC 等变体,可能可用于诊断目的的成像,并具有作为放射性药物的潜力 (Ligeti 等人,2005)(Ligeti 等人,2005).

  7. 人类免疫反应: 它通过 NOP 受体激活刺激人单核细胞趋化,表明其在免疫反应中的作用 (Trombella 等人,2005)(Trombella 等人,2005).

作用机制

“[Arg14,Lys15]Nociceptin” stimulates human monocyte chemotaxis via NOP receptor activation . It is more potent than the native nociceptin and produces longer-lasting effects .

未来方向

The NOP receptor, which [Arg14,Lys15]Nociceptin interacts with, is involved in numerous physiological functions and pathologies . Therefore, [Arg14,Lys15]Nociceptin and other NOP receptor ligands could be useful tools for future investigations of the N/OFQ-NOP receptor system .

属性

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLMZOQBGUKAT-VUXBHJHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H137N31O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1909.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Arg14,Lys15]Nociceptin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。